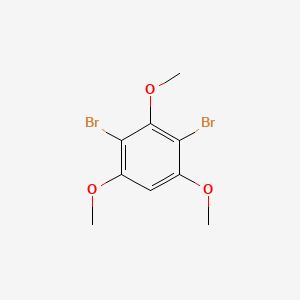![molecular formula C11H19NO2Si B14138580 10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89101-71-3](/img/structure/B14138580.png)
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is a spiro compound characterized by a unique structure that includes oxygen, nitrogen, and silicon atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a silicon-containing precursor with an ethyl-substituted dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Applications De Recherche Scientifique
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a model compound for studying spiro ring systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro ring system but differ in the specific atoms and functional groups present.
1,3-Dioxane derivatives: Compounds with a dioxane ring system, which may exhibit similar chemical properties but lack the spiro configuration.
1,3-Oxathiane derivatives: These compounds contain an oxathiane ring and may have similar stereochemistry but different reactivity.
Uniqueness
10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene is unique due to its combination of oxygen, nitrogen, and silicon atoms within a spiro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
89101-71-3 |
|---|---|
Formule moléculaire |
C11H19NO2Si |
Poids moléculaire |
225.36 g/mol |
Nom IUPAC |
10-ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C11H19NO2Si/c1-2-12-6-8-13-15(14-9-7-12)10-4-3-5-11-15/h3-5,10H,2,6-9,11H2,1H3 |
Clé InChI |
ZHXBMWPZWDMJMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCO[Si]2(CC=CC=C2)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
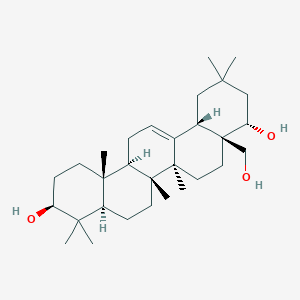
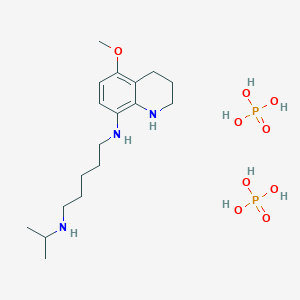

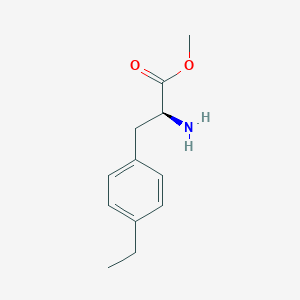
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)

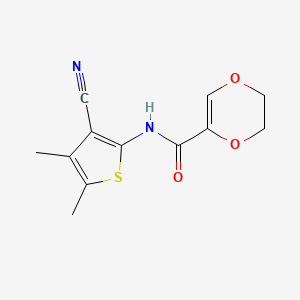
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)
